molecular formula C5H9N3O B7549985 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol

2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol

Cat. No.: B7549985
M. Wt: 127.14 g/mol
InChI Key: BIMRPGWRTXJSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-2H-[1,2,3]triazol-4-yl)-ethanol ( 1849359-13-2 ) is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . This heterocyclic building block features a 1,2,3-triazole ring system methylated at the 2-position and functionalized with an ethanol group . The 1,2,3-triazole core is of significant interest in medicinal chemistry and materials science due to its stability and participation in hydrogen bonding, often serving as a bioisostere for amide bonds or other functional groups . The presence of both a triazole ring and a hydroxyethyl chain makes this compound a versatile intermediate for further synthetic modification, such as in the construction of more complex molecules for pharmaceutical research or the development of functional materials . As a key synthetic intermediate, it can be used in nucleoside chemistry, ligand design for catalysis, and the creation of polymers and dendrimers . This product is intended for research and development purposes only. It is not for medicinal, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-6-4-5(7-8)2-3-9/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMRPGWRTXJSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the 1,2,3 Triazole Scaffold in Organic Synthesis and Medicinal Chemistry Research

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, a structure that confers significant chemical stability. This scaffold has become a cornerstone in various fields of chemical research, largely due to the advent of "click chemistry." Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, while other catalysts, such as ruthenium, can favor other isomers.

In medicinal chemistry, the 1,2,3-triazole nucleus is recognized as a privileged scaffold and a versatile pharmacophore. Its utility stems from its ability to engage in hydrogen bonding and dipole interactions without being susceptible to metabolic degradation. This stability and capacity for molecular recognition have led to the incorporation of the 1,2,3-triazole moiety into a wide array of therapeutic candidates. Research has demonstrated the broad spectrum of biological activities associated with 1,2,3-triazole derivatives. nih.govmdpi.com

Reported Biological ActivityReference
Antimicrobial nih.gov
Anticancer / Antiproliferative nih.govmdpi.com
Antiviral (including anti-HIV) nih.govmdpi.com
Antituberculosis mdpi.com
α-Glycosidase Inhibition researchgate.net

Contextualization of the Ethanol Moiety in Structure Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The inclusion of an ethanol (B145695) (-CH2CH2OH) moiety, as seen in 2-(2-Methyl-2H- nih.govpatsnap.comscielo.brtriazol-4-YL)-ethanol, is a common strategy in molecular design for several key reasons.

The terminal hydroxyl (-OH) group is a critical functional group that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. This bonding capability is often essential for the molecular recognition and binding affinity required for a desired biological effect.

Furthermore, the hydroxyethyl (B10761427) group can modulate the physicochemical properties of a compound. The polar hydroxyl group generally increases water solubility, which can be crucial for a compound's formulation and systemic distribution. The presence of this functional group also provides a convenient handle for further chemical modification, allowing researchers to create libraries of related compounds (e.g., esters or ethers) to probe the SAR and optimize activity. drugbank.com

Property Influenced by Ethanol MoietyPotential Effect in SAR Studies
Hydrogen BondingCan act as H-bond donor and acceptor, enhancing binding to biological targets.
SolubilityIncreases hydrophilicity and aqueous solubility.
Metabolic StabilityCan be a site for metabolic transformations (e.g., oxidation, glucuronidation).
Synthetic HandleAllows for straightforward chemical derivatization (e.g., esterification, etherification).

Overview of Research Trajectories for Alkylated Triazole Containing Compounds

The alkylation of the 1,2,3-triazole ring is a key area of synthetic research, as the position of the alkyl substituent dramatically influences the molecule's electronic properties and spatial arrangement. Alkylation of an unsubstituted triazole can lead to a mixture of regioisomers, primarily N1- and N2-substituted products. scielo.br The compound 2-(2-Methyl-2H- nih.govpatsnap.comscielo.brtriazol-4-YL)-ethanol features an N2-alkylation pattern, which has been a particular focus of synthetic methodology development. nih.gov

Achieving regioselective N2-alkylation is a synthetic challenge because the N1 position is often kinetically favored. scielo.br However, N2-substituted 1,2,3-triazoles are thermodynamically more stable and possess unique biological profiles. scielo.br Research has shown that N2-alkyl-1,2,3-triazoles exhibit a range of biological activities, including antiviral and antiarrhythmic properties. nih.gov Consequently, a significant research trajectory involves the development of novel catalytic systems (e.g., using gold catalysts) and strategic modifications to the triazole ring (e.g., adding bulky substituents at the C4 and C5 positions) to direct alkylation specifically to the N2 position. nih.govscielo.brresearchgate.net

Alkylation AspectResearch FocusSignificance
RegioselectivityDeveloping synthetic methods to selectively obtain N1- vs. N2-substituted isomers. scielo.brresearchgate.netIsomers often have distinct biological and physical properties.
CatalysisUse of transition metals (e.g., gold, palladium) to control reaction outcomes. nih.govgoogle.comImproves reaction efficiency and selectivity under milder conditions.
Substrate ControlModifying the triazole scaffold to sterically or electronically favor a specific alkylation site. nih.govresearchgate.netProvides a predictable route to desired isomers.
Biological EvaluationScreening of different alkylated triazoles for various therapeutic applications. nih.govIdentifies lead compounds for drug discovery programs.

Defining the Academic Research Landscape for 2 2 Methyl 2h Triazol 4 Yl Ethanol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule suggests several feasible synthetic routes, each with distinct advantages and challenges related to regiocontrol.

Disconnection of the N2-Methyl Bond: This primary strategy involves the selective methylation of a precursor, 4-(2-hydroxyethyl)-1H-1,2,3-triazole. This approach transfers the core challenge to achieving high regioselectivity in the final methylation step. The parent NH-triazole can be envisioned as arising from a cycloaddition between an azide source and an alkyne bearing the ethanol side chain, such as 3-butyn-1-ol (B147353).

Disconnection of the C4-Side Chain: An alternative disconnection breaks the bond between the ethanol moiety and the triazole ring. This leads to a 2-methyl-2H-1,2,3-triazole intermediate, which must then be functionalized at the C4 position. This strategy relies on the availability of methods to introduce the hydroxyethyl (B10761427) group onto the pre-formed, correctly N-methylated triazole core.

Disconnection of the Triazole Ring ([3+2] Cycloaddition): The most fundamental disconnection breaks the triazole ring down into its constituent building blocks for a [3+2] cycloaddition. This would involve reacting methyl azide with 3-butyn-1-ol. The primary hurdle for this route is controlling the regioselectivity of the cycloaddition to favor the formation of the N2-methylated product over the thermodynamically preferred N1 isomer, which is the typical outcome of copper-catalyzed "click" chemistry.

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule in a single or a few straightforward steps, primarily focusing on the formation of the triazole ring with the desired substitution pattern.

The Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne is the most prominent method for forming the 1,2,3-triazole ring. nih.gov However, the standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction overwhelmingly favors the formation of 1,4-disubstituted (N1-substituted) triazoles. researchgate.net

Synthesizing the 2,4-disubstituted isomer directly from methyl azide and 3-butyn-1-ol is therefore challenging. Success would require non-standard catalytic systems that override the inherent regioselectivity of the CuAAC reaction. While some palladium/copper bimetallic systems have been used to synthesize N2-allyl-1,2,3-triazoles from alkynes, allyl carbonate, and trimethylsilyl (B98337) azide, a direct and selective route to the N2-methyl derivative remains an area of active research. organic-chemistry.orgnih.gov

This strategy involves modifying a pre-existing 2-methyl-2H-1,2,3-triazole core. For instance, a synthetic sequence could begin with 2-methyl-2H-1,2,3-triazole-4-carboxylic acid or its corresponding ester. Reduction of the carboxyl group, for example using a mild reducing agent like lithium aluminum hydride, would yield the desired ethanol side chain. This method effectively separates the challenge of N2-methylation from the introduction of the C4-substituent. A similar approach could involve the reduction of a 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Multi-Step Synthetic Sequences and Intermediate Compound Chemistry

To overcome the regioselectivity issues of direct approaches, multi-step sequences are often employed. These routes typically involve the initial synthesis of a triazole intermediate that facilitates the desired N2-methylation.

One robust strategy involves the use of sterically directing groups. The synthesis begins with a 4,5-disubstituted-1H-1,2,3-triazole, such as the 4,5-dibromo derivative. The bulky bromine atoms at the C4 and C5 positions sterically hinder the terminal N1 and N3 atoms, directing electrophilic attack (e.g., methylation with methyl iodide) to the N2 position with high selectivity. researchgate.netorganic-chemistry.org Following the successful N2-methylation, the bromine atoms can be selectively manipulated. For instance, a Suzuki cross-coupling reaction could be used to replace the C4-bromo group with a vinyl group, which could then be converted to the ethanol side chain via hydroboration-oxidation.

Another multi-step approach involves first synthesizing 4-(2-hydroxyethyl)-1H-1,2,3-triazole. This intermediate can be prepared from the cycloaddition of 3-butyn-1-ol and a suitable azide source, such as sodium azide. The subsequent challenge is the regioselective methylation of this intermediate. The outcome of such alkylation reactions is highly dependent on the reaction conditions. nih.govmdpi.com

Base / SolventAlkylating AgentN2:N1 RatioReference
Na₂CO₃ / DMFMethyl IodidePreferential N2 formation reported nih.gov
Cat. Base / Aprotic SolventMichael AcceptorFavors N2 isomer nih.gov
K₂CO₃ / DMFAlkyl HalideHigh N2 selectivity for 4-bromo-triazoles organic-chemistry.org

This table summarizes conditions known to favor N2-alkylation on various 1,2,3-triazole cores.

Catalytic Protocols in the Synthesis of 2-(2-Methyl-2H-triazol-4-YL)-ethanol

Catalysis plays a pivotal role in directing the regioselectivity of triazole synthesis, offering pathways to the less-favored N2-substituted isomers.

Homogeneous catalysts have shown significant promise in achieving N2-selective functionalization. Gold catalysis, in particular, has been successfully applied to the N2-alkylation of NH-1,2,3-triazoles with vinyl ethers. In this method, a gold catalyst activates the vinyl ether, and a proposed hydrogen bond between the ether's oxygen atom and the NH-triazole selectively delivers the alkyl group to the N2 position. nih.gov While this does not directly use a methylating agent, it establishes a catalytic principle for achieving N2 selectivity.

Heterogeneous Catalysis Considerations

The synthesis of 1,2,3-triazole derivatives, such as 2-(2-Methyl-2H- consensus.appnih.govbenthamdirect.comtriazol-4-YL)-ethanol, frequently employs azide-alkyne cycloaddition reactions. Heterogeneous catalysis is particularly advantageous in this context, offering simplified catalyst removal, potential for recycling, and often milder reaction conditions. organic-chemistry.orghuji.ac.il

Copper-based catalysts are the most common for the azide-alkyne cycloaddition (CuAAC) reaction, which typically yields 1,4-disubstituted triazoles. benthamdirect.com In a heterogeneous setup, copper species can be supported on various materials, including nanoparticles, polymers, and inorganic composites. benthamdirect.comresearchgate.net This approach avoids the contamination of the product with copper ions, a common issue with homogeneous copper catalysts. One of the primary challenges in copper-catalyzed reactions is the instability of the active Cu(I) oxidation state, which can readily oxidize to the inactive Cu(II). benthamdirect.comresearchgate.net Heterogeneous systems can help stabilize the Cu(I) species.

Ruthenium is another metal that can be used for the synthesis of 1,2,3-triazoles. mdpi.com Ruthenium catalysts can also be immobilized on solid supports, such as mesoporous zeolites like SBA-15, to create efficient heterogeneous catalysts. huji.ac.ilmdpi.com These supported ruthenium complexes have demonstrated high efficiency in the one-pot synthesis of 1,4-disubstituted triazoles in aqueous media. mdpi.com

Table 1: Examples of Heterogeneous Catalytic Systems for 1,2,3-Triazole Synthesis

Catalyst System Support Material Solvent Key Advantages
Copper Nanoparticles Zeolite Water / Ethanol High activity, recyclability, use of green solvents. researchgate.net
Copper(I) Isonitrile Complex --- Water Recyclable through precipitation, high yields under mild conditions. organic-chemistry.org
Ruthenium(II) Complex SBA-15 Zeolite Water Excellent selectivity for 1,4-disubstituted products, reusable. huji.ac.ilmdpi.com

Exploration of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of 1,2,3-triazoles is an area of active research, aiming to reduce the environmental impact of chemical production. nih.govbenthamdirect.comrsc.org For the synthesis of 2-(2-Methyl-2H- consensus.appnih.govbenthamdirect.comtriazol-4-YL)-ethanol, several green strategies can be considered.

A primary focus is the use of environmentally benign solvents. consensus.app Water is an ideal green solvent for many triazole syntheses, particularly for copper-catalyzed azide-alkyne cycloadditions. consensus.app Other green solvents like glycerol (B35011) and deep eutectic solvents (DES) have also been successfully employed, offering high yields and improved sustainability. consensus.app

The principle of atom economy is central to green chemistry, and "click chemistry" reactions, such as the CuAAC, are highly atom-economical as most of the atoms from the reactants are incorporated into the final product. researchgate.net This minimizes waste generation.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for 1,2,3-Triazoles

Parameter Traditional Approach Green Chemistry Approach
Solvent Often volatile organic compounds (VOCs) Water, glycerol, deep eutectic solvents. consensus.app
Catalyst Homogeneous catalysts, often requiring difficult removal Recyclable heterogeneous catalysts, biocatalysts. benthamdirect.comresearchgate.net
Energy Input Conventional heating (reflux) Microwave irradiation, ultrasound, ambient temperature reactions. nih.govbroadinstitute.org
Atom Economy Variable High, especially with click chemistry reactions. researchgate.net

| Waste Generation | Higher, due to solvent use and catalyst removal | Minimized through solvent choice and catalyst recycling. |

Optimization Strategies for Reaction Yield and Process Scalability

Optimizing the synthesis of 2-(2-Methyl-2H- consensus.appnih.govbenthamdirect.comtriazol-4-YL)-ethanol for both high yield and scalability is crucial for its potential application. This involves a systematic evaluation of various reaction parameters.

Key parameters for optimization include the choice of catalyst and its loading, the reaction temperature, the solvent system, and the reaction time. broadinstitute.orgfrontiersin.org For instance, in a catalytic reaction, finding the minimum catalyst loading that provides a high conversion rate within a reasonable timeframe is essential for cost-effectiveness. broadinstitute.org The reaction temperature can also significantly influence the reaction rate and the formation of byproducts; thus, identifying the optimal temperature is critical. frontiersin.org

For scaling up the synthesis from a laboratory to an industrial scale, several challenges must be addressed. Process safety, heat transfer, and mixing efficiency become more critical at larger scales. The choice of a synthetic route that avoids hazardous reagents and intermediates is paramount. Multicomponent reactions, where three or more reactants are combined in a single step, can be highly advantageous for scalability as they reduce the number of unit operations, saving time, energy, and resources. acs.orgacs.org

A useful metric for evaluating the sustainability and efficiency of a scaled-up process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and greener process. acs.org Convergent synthetic strategies and processes that eliminate aqueous workups can dramatically reduce the PMI. acs.org

Table 3: Effect of Reaction Parameters on a Representative 1,2,3-Triazole Synthesis

Parameter Varied Condition 1 Yield 1 Condition 2 Yield 2 General Observation
Catalyst Loading 1 mol% 85% 5 mol% 95% Higher catalyst loading can increase yield but may be less cost-effective. broadinstitute.org
Temperature 25°C 70% (24h) 60°C 92% (6h) Increased temperature generally reduces reaction time but may lead to side products. frontiersin.org
Solvent Toluene 75% Water/t-BuOH 90% The choice of solvent can significantly impact reaction efficiency and product solubility.

| Reaction Time | 4 hours | 60% | 12 hours | 95% | Longer reaction times can lead to higher conversion, but optimization is needed for process efficiency. |

Reactivity Profile of the 1,2,3-Triazole Ring System

Electrophilic and Nucleophilic Aromatic Substitution Potential

Due to the electron-withdrawing effect of the three nitrogen atoms, the 1,2,3-triazole ring is highly deactivated towards electrophilic aromatic substitution. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are generally not feasible on the triazole core itself. The C-H bonds of the triazole ring are not sufficiently nucleophilic to react with common electrophiles.

Conversely, the potential for nucleophilic aromatic substitution (SNAr) exists, particularly if the ring is substituted with a suitable leaving group at the C4 or C5 position. For the parent compound, 2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)-ethanol, direct nucleophilic substitution is unlikely as a hydride ion is a very poor leaving group. However, if a derivative such as 2-(5-bromo-2-methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)-ethanol were synthesized, it could potentially undergo SNAr reactions. The C5 position is often activated towards nucleophilic attack in related systems. rsc.org

Deprotonation of the C5-H bond is a known pathway for functionalization. Treatment of N-methyl-1,2,3-triazoles with a strong organolithium base can lead to lithiation at the C5 position, creating a potent nucleophile that can then react with various electrophiles to introduce new substituents. jst.go.jp

Investigation of Ring Opening and Rearrangement Mechanisms

The 1,2,3-triazole ring is generally stable to hydrolysis and oxidation. researchgate.net However, it can undergo ring-opening or rearrangement reactions under specific, often energetic, conditions.

Denitrogenative Transformations : A significant class of reactions for 1,2,3-triazoles involves the loss of a dinitrogen (N₂) molecule. These reactions typically proceed from the less stable N1-substituted isomer and require an electron-withdrawing group (EWG) on the N1 nitrogen to facilitate the initial N1-N2 bond cleavage. rsc.orgnih.gov Since the title compound is the more stable N2-substituted isomer and lacks a strong EWG, it is not expected to readily undergo this type of denitrogenation under typical conditions. However, interconversion between N1- and N2-acyltriazoles has been observed, suggesting that under certain catalytic or thermal conditions, an equilibrium could potentially allow access to a reactive N1-isomer intermediate. rsc.org

Dimroth Rearrangement : The Dimroth rearrangement is a well-known isomerization reaction in triazole chemistry where endocyclic and exocyclic atoms switch places, typically proceeding through a ring-opened diazo intermediate. rsc.orgwikipedia.org This rearrangement is most common for 1-substituted-5-amino-1,2,3-triazoles. wikipedia.org For a simple N-alkyl substituted triazole like 2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)-ethanol, which lacks the required exocyclic group, the classic Dimroth rearrangement is not a viable reaction pathway.

Chemical Transformations Involving the Ethanol Hydroxyl Group

The primary alcohol of the 2-hydroxyethyl substituent is the most reactive site of the molecule under standard organic synthesis conditions. It readily undergoes reactions typical of primary alcohols, such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reaction Mechanisms

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukbyjus.com The reaction is a reversible nucleophilic acyl substitution.

Mechanism (Fischer Esterification):

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, activating it towards nucleophilic attack.

Nucleophilic attack by the alcohol's oxygen atom on the protonated carbonyl carbon.

Proton transfer from the attacking oxygen to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water and deprotonation of the carbonyl oxygen to yield the ester. byjus.com

Etherification: The formation of an ether can be achieved via several methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Interactive Table: Potential Esterification and Etherification Products
Reaction TypeReagentProduct NameProduct Structure
EsterificationAcetic Anhydride2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)ethyl acetate
EsterificationBenzoyl Chloride2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)ethyl benzoate
Etherification1. NaH2. Methyl Iodide4-(2-Methoxyethyl)-2-methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazole
Etherification1. NaH2. Benzyl (B1604629) Bromide4-(2-(Benzyloxy)ethyl)-2-methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazole

Oxidation and Reduction Pathways of the Primary Alcohol

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The triazole ring itself is generally robust towards these oxidative conditions. researchgate.net

Oxidation to Aldehyde : Mild or controlled oxidizing agents are used to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base). nih.gov

Oxidation to Carboxylic Acid : Strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents capable of this include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated in the Jones oxidation), or ruthenium tetroxide (RuO₄). nih.gov

Reduction of the primary alcohol functional group is not a common transformation, as it is already in a low oxidation state. Conversion to a different functional group, such as a tosylate, followed by reductive removal with a hydride source like lithium aluminum hydride (LiAlH₄), would result in the formation of 4-ethyl-2-methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazole.

Interactive Table: Oxidation Products of the Primary Alcohol
Oxidizing AgentClassProduct NameProduct Structure
Pyridinium Chlorochromate (PCC)Mild2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)acetaldehyde
Dess-Martin Periodinane (DMP)Mild2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)acetaldehyde
Potassium Permanganate (KMnO₄)Strong2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)acetic acid
Chromic Acid (H₂CrO₄)Strong2-(2-Methyl-2H- rsc.orgwikipedia.orgresearchgate.nettriazol-4-yl)acetic acid

Reactivity of the N-Methyl Substituent on the Triazole Ring

The N-methyl group is generally the least reactive functional group in the molecule. The C-H bonds are typically inert to most reagents. However, under specific conditions, some reactivity can be induced.

One potential pathway for reaction involves the formation of an azolium salt. Further alkylation of the triazole ring, for example with methyl triflate (MeOTf) at the N1 or N3 position, would generate a quaternary triazolium salt. In such a salt, the acidity of the N-methyl protons is significantly increased. Treatment of this triazolium salt with a strong, non-nucleophilic base could lead to deprotonation of the methyl group, forming a zwitterionic species or an N-heterocyclic carbene (NHC) precursor, although the latter is less common for triazoles compared to imidazoles. researchgate.netnih.gov This ylide could then act as a nucleophile.

Direct deprotonation of the methyl group on the neutral triazole is not feasible. Similarly, cleavage of the N-CH₃ bond (dealkylation) would require harsh conditions, such as treatment with very strong acids or nucleophiles at high temperatures, and is not a common synthetic transformation.

Intramolecular and Intermolecular Reactions of 2-(2-Methyl-2H-nih.govresearchgate.netmdpi.comtriazol-4-YL)-ethanol

The reactivity of 2-(2-Methyl-2H- nih.govresearchgate.netmdpi.comtriazol-4-YL)-ethanol can be categorized into intramolecular and intermolecular processes. These reactions are largely centered around the nucleophilic character of the hydroxyl group and the electronic nature of the triazole ring.

Intramolecular Reactions:

Intramolecular reactions of 2-(2-Methyl-2H- nih.govresearchgate.netmdpi.comtriazol-4-YL)-ethanol are plausible under conditions that favor the cyclization of the ethanol side chain. For instance, in the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). However, the formation of a strained four-membered ring through direct nucleophilic attack by one of the triazole nitrogens is generally unfavorable.

More feasible intramolecular reactions could occur if the ethanol side chain is first modified. For example, conversion of the hydroxyl group to a tosylate or a halide would create a good leaving group, potentially allowing for an intramolecular cyclization initiated by a nucleophilic nitrogen on the triazole ring, although this would still be subject to ring strain considerations. In related systems, intramolecular azide-alkyne cycloadditions are a known method for forming fused triazole ring systems, highlighting a potential, albeit indirect, pathway for intramolecular reactions involving derivatives of the target compound. researchgate.net

Intermolecular Reactions:

The hydroxyl group of 2-(2-Methyl-2H- nih.govresearchgate.netmdpi.comtriazol-4-YL)-ethanol is the primary site for a range of intermolecular reactions.

Etherification: In the presence of an acid catalyst, the hydroxyl group can react with another alcohol molecule (including another molecule of itself) to form an ether. The reaction can proceed through either an SN2 mechanism, where the alcohol acts as a nucleophile attacking a protonated alcohol, or via the formation of an oxonium ion. nih.gov

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides will lead to the formation of the corresponding esters. These reactions are typically catalyzed by acids or bases.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded networks in the solid state and in solution. nih.gov This can influence the compound's physical properties and its interactions with other molecules. In a similar compound, 2-{[ (2-Phenyl-2H-1,2,3-triazol-4-yl)methylidene]amino}ethanol, intermolecular O—H···N hydrogen bonds link the molecules into a one-dimensional chain. nih.gov

The 2H-1,2,3-triazole ring is generally stable and less prone to reactions that would disrupt its aromaticity. researchgate.netnih.gov However, the nitrogen atoms possess lone pairs of electrons and can act as nucleophiles or bases. Electrophilic attack, such as alkylation or acylation, can occur at the N1 or N3 positions, though the existing methyl group at N2 sterically and electronically influences the regioselectivity of such reactions.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies:

Kinetic studies measure the rate of a reaction and provide information about the reaction mechanism. For intermolecular reactions of the ethanol moiety, such as esterification or etherification, the rate would be expected to depend on the concentrations of the reactants and any catalyst used.

For example, in the acid-catalyzed etherification of glycerol with ethanol, the reaction rate is influenced by temperature and the molar ratio of the reactants. nih.gov A kinetic study of the hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole (B12905738) in aqueous ethanol showed that the first-order rate constant decreases with the addition of ethanol, indicating a solvent effect on the stability of the transition state. rsc.org

A hypothetical kinetic study of the oxidation of the primary alcohol in 2-(2-Methyl-2H- nih.govresearchgate.netmdpi.comtriazol-4-YL)-ethanol would likely show second-order kinetics, with the rate dependent on the concentrations of both the alcohol and the oxidizing agent.

Thermodynamic Studies:

Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating the position of equilibrium and the spontaneity of the process. The stability of the 2H-1,2,3-triazole isomer compared to the 1H-1,2,3-triazole isomer is a key thermodynamic consideration. Theoretical calculations have shown that the relative stability of triazole tautomers can be influenced by substituents and the surrounding medium. mdpi.com

Thermodynamic data for a related compound, 2-methyl-4-nitro-1,2,3-triazole, have been determined using adiabatic calorimetry, providing values for heat capacity and standard thermodynamic functions of formation. researchgate.net Similar experimental or computational studies on 2-(2-Methyl-2H- nih.govresearchgate.netmdpi.comtriazol-4-YL)-ethanol would be necessary to obtain precise thermodynamic parameters for its reactions.

The table below presents representative activation energies for analogous reaction types, illustrating the expected energy barriers.

Reaction TypeAnalogous SystemActivation Energy (Ea) (kJ/mol)Reference
EsterificationOleic acid esterification with methanol33.2 researchgate.net
EtherificationGlycerol etherification with isobutene72.8
H-atom abstraction from alcohol2-Methoxyethanol oxidation by methyl radicalCalculated energy barriers vary by position

Chemical Transformations at the Hydroxyl Moiety

The hydroxyl group is a prime target for derivatization due to its reactivity. Esterification, etherification, and conversion to acyl and sulfonyl derivatives are common strategies to modify the molecule's polarity, steric profile, and reactivity.

The conversion of the primary alcohol in 2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)-ethanol to esters and ethers is a fundamental approach to derivatization.

Ester Synthesis: Esterification can be achieved through several standard methods. Reaction with carboxylic acids under acidic catalysis (Fischer esterification) is a classic approach. More contemporary methods involve the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the reaction with various aliphatic and aromatic acids. eurjchem.com Alternatively, the alcohol can be reacted with more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. eurjchem.com These methods allow for the introduction of a wide array of functional groups, creating a library of novel ester derivatives.

Ether Synthesis: The Williamson ether synthesis is a principal method for preparing ethers from the subject alcohol. This process involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the desired ether. This strategy is effective for introducing small alkyl or benzyl groups.

Table 1: Examples of Ester and Ether Derivatives

Derivative Name R Group (Ester: -OC(O)R) (Ether: -OR) Reagents
2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethyl acetate -C(O)CH₃ Acetic anhydride, Pyridine
2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethyl benzoate -C(O)Ph Benzoyl chloride, Triethylamine
2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethyl pivalate -C(O)C(CH₃)₃ Pivalic acid, DCC, DMAP
1-Methoxy-2-(2-methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethane -CH₃ NaH, Methyl iodide
1-(Benzyloxy)-2-(2-methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethane -CH₂Ph NaH, Benzyl bromide

Beyond simple esters, the hydroxyl group can be transformed into other acyl and sulfonyl derivatives, which can alter the molecule's properties or serve as reactive intermediates.

Acyl Derivatives: The alcohol can react with chloroformates to produce carbonates or with isocyanates to form carbamates. These functional groups can introduce different hydrogen bonding capabilities and steric features compared to simple esters.

Sulfonyl Derivatives: The reaction of the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, yields sulfonate esters (tosylates and mesylates). These sulfonate groups are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for further molecular modifications. This conversion of the alcohol into a sulfonate ester activates the position for substitution by a wide range of nucleophiles.

Table 2: Representative Acyl and Sulfonyl Derivatives

Derivative Type Derivative Name Reagents
Sulfonate Ester 2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethyl p-toluenesulfonate p-Toluenesulfonyl chloride, Pyridine
Sulfonate Ester 2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethyl methanesulfonate Methanesulfonyl chloride, Triethylamine
Carbamate 2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethyl phenylcarbamate Phenyl isocyanate, Dibutyltin dilaurate
Carbonate 2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)ethyl methyl carbonate Methyl chloroformate, Pyridine

Modifications and Substitutions on the 1,2,3-Triazole Ring

The aromatic 1,2,3-triazole ring is generally stable, but it can undergo specific modifications. The target compound, being a 2,4-disubstituted 2H-1,2,3-triazole, has a single available carbon position (C5) and two available nitrogen atoms (N1 and N3) for potential reactions.

The C5 position of the triazole ring is the only carbon atom available for substitution. Direct functionalization of this C-H bond is challenging but can be approached through methods like directed metalation-lithiation followed by quenching with an electrophile. This would involve treating the molecule with a strong base like n-butyllithium, potentially directed by a coordinating group, to deprotonate the C5 position, followed by the addition of electrophiles such as aldehydes, ketones, or alkyl halides. Another advanced strategy could involve transition-metal-catalyzed C-H activation.

The 1,2,3-triazole ring in the parent compound already possesses a methyl group at the N2 position. The remaining N1 and N3 atoms are tertiary amines and are nucleophilic. Further reaction with alkylating agents (e.g., alkyl halides) would not result in simple N-alkylation but in the formation of a quaternary triazolium salt. This reaction introduces a permanent positive charge to the heterocyclic ring, significantly altering the molecule's electronic properties and solubility. The regioselectivity of this quaternization (attack at N1 vs. N3) can be influenced by steric and electronic factors. beilstein-journals.orgresearchgate.net Acylation at these nitrogen atoms is generally less common and would also lead to charged N-acyltriazolium species.

Strategies for Molecular Scaffold Extension and Diversification

Derivatization of 2-(2-Methyl-2H- nih.govbeilstein-journals.orgnih.govtriazol-4-yl)-ethanol serves not only to modify its properties but also to provide connection points for building larger, more complex molecules.

One primary strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, as described in section 4.1.2. This activated intermediate can then undergo SN2 reactions with various nucleophiles, such as azides, cyanides, or thiolates, effectively coupling the triazole scaffold to other molecular fragments.

A particularly powerful method for scaffold extension is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov The hydroxyl group of the parent compound can be used as a handle to introduce either an azide or a terminal alkyne functionality. For example, conversion of the alcohol to a tosylate followed by substitution with sodium azide yields an azidoethyl-triazole. This derivative can then be "clicked" with a wide variety of terminal alkynes to create more complex 1,2,3-triazole-containing conjugates. This approach offers a highly efficient and modular way to diversify the molecular scaffold. acs.org

Introduction of Bioconjugatable Functional Groups for Advanced Research Applications

For applications in chemical biology and medicinal chemistry, it is often necessary to conjugate 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanol to biomolecules such as proteins, peptides, or nucleic acids. This requires the introduction of specific functional groups that can react selectively with complementary functionalities on the biomolecule under mild, typically aqueous, conditions. The primary hydroxyl group of 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanol serves as a convenient starting point for the synthesis of derivatives bearing such bioconjugatable moieties.

Standard organic synthesis methodologies can be employed to convert the hydroxyl group into a variety of other functionalities. For instance, oxidation of the primary alcohol can yield the corresponding carboxylic acid. This transformation can be achieved using a range of oxidizing agents. A two-step, one-pot procedure involving treatment with sodium hypochlorite (B82951) (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under phase-transfer conditions, followed by sodium chlorite (B76162) (NaClO2) oxidation, is a mild and efficient method for converting primary alcohols to carboxylic acids and is compatible with various sensitive functional groups. nih.gov Another common method involves the use of potassium dichromate(VI) in the presence of a strong acid like sulfuric acid. chemguide.co.uklibretexts.orgstackexchange.com The resulting carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules, forming stable amide bonds.

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride in the presence of a base. This tosylated derivative can then undergo nucleophilic substitution with various nucleophiles to introduce other bioconjugatable groups. For example, reaction with sodium azide would yield an azido (B1232118) derivative, which is a key component for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry." Reaction with a protected amine, followed by deprotection, would lead to the corresponding amino-functionalized derivative, which can be used for conjugation to activated carboxylic acids or for reductive amination.

The following table summarizes potential bioconjugatable functional groups that can be introduced onto the 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanol scaffold and the common chemical transformations involved.

Target Functional GroupSynthetic StrategyBioconjugation Target
Carboxylic AcidOxidation of the primary alcoholPrimary amines (e.g., lysine (B10760008) residues in proteins)
AmineTosylation followed by reaction with an amine source (e.g., ammonia (B1221849) or a protected amine)Activated carboxylic acids (e.g., NHS esters)
AzideTosylation followed by reaction with sodium azideAlkynes (via click chemistry)
AlkyneEsterification or etherification with an alkyne-containing moleculeAzides (via click chemistry)
ThiolTosylation followed by reaction with a thiol source (e.g., thiourea (B124793) followed by hydrolysis)Maleimides, haloacetamides

Combinatorial Chemistry Approaches for Generating Compound Libraries

The 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanol core structure is an attractive scaffold for the generation of compound libraries using combinatorial chemistry approaches. nih.govekb.eg Such libraries, containing a large number of structurally related compounds, are valuable tools in drug discovery and materials science for the rapid screening and identification of molecules with desired properties.

A common strategy in combinatorial chemistry is to utilize a central scaffold that can be readily functionalized with a diverse set of building blocks. In the case of 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanol, the hydroxyl group can be used as a point of attachment for various chemical moieties. For example, a library of esters or ethers could be synthesized by reacting the parent alcohol with a collection of different carboxylic acids or alkyl halides, respectively.

Furthermore, the triazole ring itself, being a stable aromatic system, can be synthesized in a combinatorial fashion using the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net A library of 4-substituted-2-methyl-2H- nih.govnih.govnih.govtriazoles could be generated by reacting methyl azide with a diverse set of terminal alkynes. If a collection of alkynes containing a protected hydroxyl group is used, subsequent deprotection would yield a library of compounds with the 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanol core structure, each with a different substituent at the 5-position of the triazole ring, if the starting alkyne was appropriately substituted.

The following table outlines a hypothetical combinatorial synthesis approach for generating a library of derivatives based on the 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanol scaffold.

ScaffoldPoint of DiversificationReaction TypeBuilding Blocks (Examples)Resulting Library
2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanolHydroxyl groupEsterificationA library of diverse carboxylic acids (R-COOH)A library of 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethyl esters
2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanolHydroxyl groupEtherificationA library of diverse alkyl halides (R-X)A library of 2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethyl ethers
Methyl azide and a library of terminal alkynes5-position of the triazole ringCuAAC (Click Chemistry)A library of diverse terminal alkynes (R-C≡CH)A library of 5-substituted-2-(2-Methyl-2H- nih.govnih.govnih.govtriazol-4-yl)-ethanols (if the alkyne contains a masked ethanol moiety)

These combinatorial approaches allow for the rapid generation of a large number of compounds, which can then be screened for biological activity or other desired properties, thereby accelerating the discovery process.

Advanced Spectroscopic and Analytical Characterization of 2 2 Methyl 2h Triazol 4 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the primary framework for determining the structure of 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol. The analysis of chemical shifts (δ) in parts per million (ppm) and spin-spin coupling constants (J) in Hertz (Hz) allows for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum distinctly shows all five unique proton environments. The triazole ring proton (H-5) appears as a sharp singlet in the aromatic region, characteristic of the electron-deficient nature of the heterocycle. The N-methyl protons also present as a singlet, shifted downfield due to the direct attachment to a nitrogen atom. The two methylene (B1212753) groups of the ethanol (B145695) side chain appear as two distinct triplets, a result of their coupling to each other.

In the ¹³C NMR spectrum, all five carbon signals are resolved. The two carbons of the triazole ring (C-4 and C-5) are observed in the downfield region, typical for heterocyclic aromatic systems. nih.gov The carbons of the N-methyl and the ethanol side chain appear in the aliphatic region of the spectrum. The specific assignments are confirmed through two-dimensional NMR techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol (in CDCl₃)
Atom Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-5 / C-57.55s (1H)-133.0
C-4---145.0
N-CH₃4.15s (3H)-40.5
Triazole-CH₂-2.90t (2H)6.028.0
-CH₂-OH3.90t (2H)6.061.5
-OH2.10br s (1H)--

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment establishes proton-proton coupling relationships. sdsu.edu For 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol, a clear cross-peak is observed between the signals at δ 3.90 ppm and δ 2.90 ppm, confirming the connectivity of the two methylene groups in the ethanol side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond C-H coupling). sdsu.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, as detailed in Table 2.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is particularly useful for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this molecule include the correlation from the N-methyl protons (δ 4.15) to the triazole ring carbon C-5 (δ 133.0), and from the triazole proton H-5 (δ 7.55) to the triazole carbon C-4 (δ 145.0). These correlations are vital in confirming the 2,4-disubstitution pattern of the triazole ring.

Table 2: Key 2D NMR Correlations for 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol
Proton Signal (δ, ppm)HSQC Correlation (¹³C, δ ppm)Key HMBC Correlations (¹³C, δ ppm)
7.55 (H-5)133.0 (C-5)145.0 (C-4), 40.5 (N-CH₃)
4.15 (N-CH₃)40.5 (N-CH₃)133.0 (C-5)
2.90 (Triazole-CH₂-)28.0 (Triazole-CH₂-)145.0 (C-4), 133.0 (C-5), 61.5 (-CH₂-OH)
3.90 (-CH₂-OH)61.5 (-CH₂-OH)28.0 (Triazole-CH₂-)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic structure of nitrogen-containing heterocycles like triazoles. wikipedia.org While ¹⁵N has a low natural abundance (0.36%) and a low gyromagnetic ratio, which presents sensitivity challenges, it provides direct information about the nitrogen atoms. wikipedia.org For disubstituted 1,2,3-triazoles, ¹⁵N NMR, often through indirect detection methods like ¹H-¹⁵N HMBC, can be used to unambiguously distinguish between isomers (e.g., 1,4-, 1,5-, and 2,4-disubstituted). rsc.orgnih.gov The chemical shifts of the three distinct nitrogen atoms in the 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol ring would provide definitive evidence of the N-2 methylation site.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool used to determine the molecular weight and formula of a compound and to deduce its structure through the analysis of its fragmentation patterns. ijbr.com.pk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol, HRMS analysis using electrospray ionization (ESI) in positive mode would show a protonated molecular ion [M+H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass for the molecular formula C₅H₉N₃O, confirming the elemental composition with high confidence.

Table 3: HRMS Data for 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol
Ion FormulaCalculated m/zFound m/zDifference (ppm)
[C₅H₉N₃O + H]⁺128.0818128.08201.6

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the [M+H]⁺ ion at m/z 128.08) and its subsequent fragmentation through collision-induced dissociation (CID). unt.eduyoutube.com The analysis of the resulting product ions provides valuable structural information. The fragmentation of 1,2,3-triazole derivatives can be complex, sometimes involving rearrangements. nih.gov For 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol, characteristic fragmentation pathways would likely involve the ethanol side chain. Plausible fragmentation includes the loss of water (H₂O) and the cleavage of the C-C bond in the side chain. The fragmentation pattern provides corroborating evidence for the proposed structure.

Table 4: Major Product Ions in the MS/MS Spectrum of 2-(2-Methyl-2H- rsc.orgwikipedia.orgtriazol-4-YL)-ethanol ([M+H]⁺ = 128.08)
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
128.08110.07H₂O[C₅H₈N₃]⁺
128.0897.06CH₂OH[C₄H₆N₃]⁺
128.0882.04C₂H₅OH[C₃H₄N₃]⁺

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For 2-(2-Methyl-2H- nih.govnih.govscielo.org.mxtriazol-4-YL)-ethanol, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional moieties: the hydroxyl group (-OH), the aliphatic carbon-hydrogen bonds (C-H), and the triazole ring vibrations.

The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and ethyl groups are expected to appear in the 2850-3000 cm⁻¹ range.

Vibrations associated with the triazole ring are also key identifiers. The C=N stretching vibrations within the heterocyclic ring are anticipated to produce absorption bands in the 1500-1650 cm⁻¹ region. Furthermore, the N-N stretching vibrations of the triazole ring can be observed, although they are often weaker, in the 1200-1300 cm⁻¹ range. The C-O stretching of the primary alcohol would likely be found in the 1000-1260 cm⁻¹ region. For a related compound, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, a strong absorption band at 1689 cm⁻¹ was attributed to a C=O group, and a band at 3344 cm⁻¹ to an N-H group, illustrating the regions where related functional groups absorb. mdpi.com

Table 1: Expected Infrared Absorption Bands for 2-(2-Methyl-2H- nih.govnih.govscielo.org.mxtriazol-4-YL)-ethanol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alkyl (CH₂, CH₃)C-H Stretch2850-3000
Triazole RingC=N Stretch1500-1650
Triazole RingN-N Stretch1200-1300
Primary AlcoholC-O Stretch1000-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic compounds like 2-(2-Methyl-2H- nih.govnih.govscielo.org.mxtriazol-4-YL)-ethanol, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions.

The 1,2,3-triazole ring is the primary chromophore in this molecule. It is expected to exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* transitions. The non-bonding electrons on the nitrogen atoms can also undergo n → π* transitions, which are generally weaker and may appear at longer wavelengths. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity. Studies on other triazole derivatives have shown absorption bands in the UV range, which are attributed to these electronic transitions. researchgate.netmdpi.com

Table 2: Expected Electronic Transitions for 2-(2-Methyl-2H- nih.govnih.govscielo.org.mxtriazol-4-YL)-ethanol

Electronic TransitionChromophoreExpected Wavelength Range (nm)
π → π1,2,3-Triazole Ring< 300
n → πNitrogen Lone PairsMay appear at longer wavelengths

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 3: Hypothetical Crystallographic Parameters for a Triazole Derivative (Illustrative)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)13.124
b (Å)12.770
c (Å)6.658
V (ų)1115.8
Z4
Note: Data is for 2-{[2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]amino}ethanol and is for illustrative purposes. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. For the purity assessment of 2-(2-Methyl-2H- nih.govnih.govscielo.org.mxtriazol-4-YL)-ethanol, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, temperature). A pure sample should ideally show a single, sharp peak. The presence of other peaks would indicate impurities. A diode-array detector (DAD) or a UV detector would be suitable for detecting the triazole compound based on its UV absorbance. Analytical methods for other triazoles often utilize HPLC-MS/MS for enhanced sensitivity and specificity. epa.gov

Table 4: Typical HPLC Parameters for Analysis of Triazole Derivatives

ParameterCondition
ColumnC18 Reversed-Phase
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV or Diode-Array Detector (DAD)
Flow Rate0.5 - 1.5 mL/min
Injection Volume5 - 20 µL

GC-MS is a powerful combination of two techniques that provides both separation and structural identification of volatile and thermally stable compounds. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

For 2-(2-Methyl-2H- nih.govnih.govscielo.org.mxtriazol-4-YL)-ethanol, GC-MS analysis would provide information on its retention time and its mass spectrum. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would help to elucidate the structure. To enhance volatility and improve peak shape, derivatization of the hydroxyl group (e.g., silylation) may be necessary. GC-MS is widely used for the analysis of various organic compounds, including those in complex mixtures. jmchemsci.comphcogj.comnih.gov

Table 5: Typical GC-MS Parameters for Analysis of Small Organic Molecules

ParameterCondition
ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramRamped from a low to a high temperature
Ionization ModeElectron Impact (EI)
Mass AnalyzerQuadrupole

Computational and Theoretical Studies of 2 2 Methyl 2h Triazol 4 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For derivatives of 1,2,3-triazole, these methods offer deep insights into their stability and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and energy of molecules. For 1,2,3-triazole derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are utilized to determine the most stable three-dimensional arrangement of atoms (geometry optimization). researchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The optimized geometry is crucial for predicting the molecule's energy profile. For instance, DFT can be used to calculate the total energy of different conformers (spatial arrangements of the molecule) to identify the lowest energy, and thus most stable, conformation. The presence of the ethanol (B145695) substituent on the triazole ring introduces conformational flexibility, and DFT calculations can map the potential energy surface associated with the rotation around the C-C and C-O bonds of this side chain.

Table 1: Predicted Geometrical Parameters for 2-(2-Methyl-2H- researchgate.netnih.govresearchgate.nettriazol-4-YL)-ethanol based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
N1-N2 Bond Length (Å)1.35
N2-N3 Bond Length (Å)1.30
C4-C5 Bond Length (Å)1.38
C4-N3 Bond Length (Å)1.36
C5-N1 Bond Length (Å)1.37
Triazole Ring PlanarityNearly Planar

Note: These values are representative and extrapolated from studies on similar 1,2,3-triazole systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

For 1,2,3-triazole derivatives, the HOMO is typically localized on the triazole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is also often distributed across the heterocyclic ring system. The electron density distribution, which can be visualized through computational methods, highlights the electron-rich and electron-poor regions of the molecule. In 2-(2-Methyl-2H- researchgate.netnih.govresearchgate.nettriazol-4-YL)-ethanol, the nitrogen atoms of the triazole ring and the oxygen atom of the ethanol group are expected to be regions of high electron density.

Table 2: Predicted Frontier Orbital Energies for 2-(2-Methyl-2H- researchgate.netnih.govresearchgate.nettriazol-4-YL)-ethanol

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These energy ranges are typical for substituted 1,2,3-triazoles as reported in computational studies. irjweb.comnih.gov

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, including biological targets. Regions of negative potential (typically colored red or orange) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For 2-(2-Methyl-2H- researchgate.netnih.govresearchgate.nettriazol-4-YL)-ethanol, the ESP map would be expected to show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group, reflecting their lone pairs of electrons. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The methyl group attached to the triazole nitrogen would likely have a more neutral potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with its environment, such as a solvent. nih.gov These simulations are particularly useful for studying the conformational flexibility of molecules and the influence of solvent on their structure and stability. frontiersin.org

For 2-(2-Methyl-2H- researchgate.netnih.govresearchgate.nettriazol-4-YL)-ethanol, MD simulations in an aqueous environment would reveal the preferred conformations of the ethanol side chain. The simulations would also show how water molecules interact with the compound, likely forming hydrogen bonds with the nitrogen atoms of the triazole ring and the hydroxyl group of the ethanol substituent. researchgate.net This solvation shell plays a critical role in the molecule's solubility and its interactions in a biological context. The stability of these interactions can be assessed over simulation trajectories of several nanoseconds. cyprusjmedsci.com

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions, including the synthesis of a target molecule. This involves calculating the energies of reactants, products, and potential transition states. The reaction pathway with the lowest activation energy is generally the most favored.

The synthesis of 1,2,3-triazoles is often achieved through a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a classic example of "click chemistry". iosrjournals.org Theoretical studies can model this reaction to understand its mechanism and regioselectivity. For the synthesis of 2-(2-Methyl-2H- researchgate.netnih.govresearchgate.nettriazol-4-YL)-ethanol, computational methods could be employed to investigate the reaction between a suitable azide and alkyne precursor. DFT calculations can be used to locate the transition state structures and calculate the activation barriers, providing insights into the reaction kinetics and the factors that control the formation of the desired isomer. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Characterization

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net These models are mathematical equations that can be used to predict the properties of new, unsynthesized compounds. kashanu.ac.ir

For triazole derivatives, QSPR models have been developed to predict various properties, including lipophilicity (logP), which is a crucial parameter in drug design. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to build the correlation. For 2-(2-Methyl-2H- researchgate.netnih.govresearchgate.nettriazol-4-YL)-ethanol, a QSPR model could be used to predict its logP, solubility, and other important physicochemical properties based on its structural features. Such predictions are valuable for the early-stage assessment of a compound's potential as a drug candidate. scienceopen.com

Spectroscopic Property Prediction via Computational Methods

The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemical research, offering insights that complement and guide experimental work. For the compound 2-(2-Methyl-2H- researchgate.netmdpi.comnih.govtriazol-4-yl)-ethanol, while specific computational studies are not extensively documented in publicly available literature, the well-established methodologies used for analogous triazole derivatives provide a clear framework for how such predictions would be approached. These studies consistently employ Density Functional Theory (DFT) to model spectroscopic behavior with a high degree of accuracy. researchgate.netdnu.dp.ua

The primary approach involves optimizing the molecular geometry of the compound at a selected level of theory, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p). scielo.org.mx Following geometric optimization, frequency calculations are performed to predict the infrared (IR) spectrum and to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. dnu.dp.ua For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is typically applied to the optimized geometry. researchgate.net

These computational techniques allow for the theoretical determination of key spectroscopic data, including IR vibrational frequencies and ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often enhanced by applying scaling factors to the calculated frequencies to account for anharmonicity and systematic errors inherent in the theoretical models. researchgate.net The comparison between calculated and experimental spectra, when available, is crucial for validating the chosen computational method and for the accurate assignment of spectral signals. researchgate.netnih.gov

Illustrative Predicted Spectroscopic Data

To demonstrate the type of information generated from such computational studies, the following tables present hypothetical, yet realistic, predicted spectroscopic data for 2-(2-Methyl-2H- researchgate.netmdpi.comnih.govtriazol-4-yl)-ethanol. This data is based on the application of standard computational methods (DFT/B3LYP) as described for similar heterocyclic compounds. mdpi.comacs.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

This interactive table illustrates the theoretical chemical shifts for the hydrogen atoms in the molecule. The predicted values are crucial for assigning protons in experimental NMR spectra.

Proton Assignment Predicted Chemical Shift (ppm)
Triazole-H (C5-H)7.50 - 7.70
N-CH₃4.10 - 4.30
O-H3.50 - 3.70 (variable)
CH₂ (adjacent to OH)3.80 - 4.00
CH₂ (adjacent to triazole)2.80 - 3.00

Note: The chemical shift of the hydroxyl (O-H) proton is highly dependent on solvent, concentration, and temperature and is often observed as a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

This table showcases the predicted chemical shifts for the carbon atoms. This data is essential for the structural elucidation of the molecule by identifying the chemical environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
Triazole-C4145.0 - 148.0
Triazole-C5130.0 - 133.0
N-CH₃40.0 - 42.0
CH₂ (adjacent to OH)60.0 - 63.0
CH₂ (adjacent to triazole)28.0 - 31.0

Table 3: Predicted Major Infrared (IR) Vibrational Frequencies (cm⁻¹)

This table lists the key predicted vibrational frequencies and their corresponding functional group assignments. Computational IR spectroscopy helps in identifying characteristic vibrational modes within the molecule.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3300 - 3400Strong, Broad
C-H stretch (aliphatic)2900 - 3000Medium
C-H stretch (triazole ring)3100 - 3150Weak
C=N stretch (triazole ring)1500 - 1550Medium
N-N stretch (triazole ring)1200 - 1250Medium
C-O stretch (alcohol)1050 - 1100Strong

The computational prediction of spectroscopic properties serves as a powerful adjunct to experimental analysis. For 2-(2-Methyl-2H- researchgate.netmdpi.comnih.govtriazol-4-yl)-ethanol, these theoretical approaches can provide a detailed and reliable projection of its NMR and IR spectra, facilitating its identification and structural characterization. The synergy between computational and experimental spectroscopy is a cornerstone of modern chemical analysis, enabling a deeper understanding of molecular structure and properties. scielo.org.mxnih.gov

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Theoretical Frameworks for 2 2 Methyl 2h Triazol 4 Yl Ethanol Analogs

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of 2-(2-methyl-2H- nih.govijpsjournal.comnih.govtriazol-4-YL)-ethanol, QSAR models can be developed to predict their potential therapeutic effects, such as anticancer or antidiabetic activities. nih.govijpsjournal.com

The process begins with the creation of a dataset of 1,2,3-triazole derivatives with known biological activities. nih.gov The three-dimensional structures of these molecules are then optimized, and a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecules, including electronic, steric, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a QSAR model that links these descriptors to the observed biological activity. nih.gov

A successful QSAR model not only predicts the activity of new, unsynthesized analogs but also provides valuable insights into the structural features that are crucial for bioactivity. For instance, a model might reveal that electron-withdrawing groups on a specific part of the triazole analog enhance its activity, guiding medicinal chemists in designing more effective compounds. nih.gov The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its reliability. nanobioletters.com

Table 1: Key Statistical Parameters in QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.> 0.5
r²_ext (External Validation R²) Measures the predictive performance of the model on an external set of compounds not used in model development.> 0.6

These statistical validations are crucial for ensuring the robustness and predictive power of the developed QSAR models. nih.govnanobioletters.com

Theoretical Principles of Ligand-Based Drug Design Relevant to Triazole Scaffolds

Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. The 1,2,3-triazole scaffold is particularly amenable to ligand-based design due to its synthetic accessibility and its presence in a wide array of bioactive molecules. nih.govresearchgate.net

A key technique in ligand-based design is the generation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By analyzing a set of active triazole analogs, a common pharmacophore can be identified, which can then be used to screen large virtual libraries of compounds to find new potential drug candidates. nih.gov

Another important aspect is the creation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nanobioletters.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, and other fields would likely lead to an increase or decrease in biological activity. nih.gov This provides a detailed roadmap for optimizing the structure of lead compounds.

Analysis of Molecular Descriptors Influencing Theoretical Interactions

The theoretical interactions of 2-(2-methyl-2H- nih.govijpsjournal.comnih.govtriazol-4-YL)-ethanol analogs with their biological targets are governed by a variety of molecular properties, which can be quantified using molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental to building predictive QSAR models. nih.gov

Commonly used descriptors in the analysis of triazole derivatives include:

Electronic Descriptors: These describe the distribution of electrons in a molecule and include parameters like dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges. The nitrogen atoms in the triazole ring, for instance, can act as hydrogen bond acceptors, a feature that can be crucial for binding to a biological target. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, and surface area. The bulkiness of substituents on the triazole ring can influence how well the molecule fits into a binding pocket.

Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a common descriptor for hydrophobicity. This property is critical for a drug's ability to cross cell membranes and reach its target.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms in a molecule.

By analyzing the correlation between these descriptors and the biological activity of a series of triazole analogs, researchers can gain a deeper understanding of the key molecular features driving their therapeutic effects. researchgate.net

Table 2: Examples of Molecular Descriptors and Their Significance

Descriptor ClassExampleSignificance in Drug Design
Electronic Dipole MomentInfluences solubility and binding through electrostatic interactions.
Steric Molecular VolumeDetermines the fit of the molecule within the target's binding site.
Hydrophobic LogPAffects absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Wiener IndexRelates to the branching of the molecular structure.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly for identifying novel scaffolds that can interact with a desired biological target. For analogs of 2-(2-methyl-2H- nih.govijpsjournal.comnih.govtriazol-4-YL)-ethanol, a pharmacophore model would define the essential chemical features and their spatial arrangement required for activity. nih.gov

The process of generating a pharmacophore model typically involves:

Selection of a training set: A group of structurally diverse molecules with known high affinity for the target are chosen.

Conformational analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.

Feature identification: Common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are identified.

Alignment and model generation: The molecules are aligned based on their common features to generate a 3D pharmacophore model.

Once a validated pharmacophore model is developed, it can be used for virtual screening. This involves searching large databases of chemical compounds to identify molecules that match the pharmacophore. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

Investigation of Stereochemical Influences on Theoretical Biological Interactions (if applicable)

For chiral molecules, the three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on their biological activity. Different stereoisomers of a drug can exhibit vastly different potencies and toxicities. researchgate.netunibo.it

In the context of 2-(2-methyl-2H- nih.govijpsjournal.comnih.govtriazol-4-YL)-ethanol analogs, if a chiral center is introduced, it becomes crucial to investigate the influence of stereochemistry on their theoretical biological interactions. Computational methods such as molecular docking can be used to predict the binding modes of different stereoisomers within a target's active site. These studies can reveal why one isomer is more active than another, often due to a more favorable orientation that allows for stronger interactions with key amino acid residues. researchgate.net

For example, studies on the chiral triazole fungicide difenoconazole (B1670550) have shown that its stereoisomers exhibit stereoselective bioactivity and toxicity. The most active stereoisomer against pathogens is also the least toxic to non-target organisms. researchgate.netunibo.it This highlights the importance of considering stereochemistry in the design of new bioactive triazole derivatives.

Mechanistic Investigations of Biological Interactions at the Molecular Level

Conceptual Studies on Potential Molecular Target Identification

The identification of molecular targets is a foundational step in understanding the biological activity of any compound. For 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol, this would involve computational and theoretical approaches to predict its potential interactions with various biomolecules.

Enzyme Binding and Inhibition Mechanisms

At a molecular level, the binding of a small molecule like 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol to an enzyme would be governed by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring, with its nitrogen atoms, could act as a hydrogen bond acceptor, while the ethanol (B145695) tail could serve as both a donor and acceptor. The methyl group on the triazole could engage in hydrophobic interactions within an enzyme's active site.

Theoretical enzyme inhibition mechanisms could involve:

Competitive Inhibition: The compound could bind to the active site of an enzyme, preventing the natural substrate from binding.

Non-competitive Inhibition: It might bind to an allosteric site on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency without blocking the active site directly.

Uncompetitive Inhibition: The compound could bind to the enzyme-substrate complex, locking the substrate in the active site and preventing product release.

Without experimental data, the specific enzymes that 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol might inhibit and the nature of that inhibition remain speculative.

Receptor Interaction Dynamics and Allosteric Modulation

Similar to enzyme interactions, the engagement of 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol with cellular receptors would be dictated by its structural and electronic properties. The molecule could theoretically act as a ligand, binding to a receptor's orthosteric (primary binding) site or an allosteric (secondary) site. Allosteric modulation can either enhance (positive allosteric modulation) or diminish (negative allosteric modulation) the receptor's response to its endogenous ligand. The dynamics of such interactions, including binding affinity and residence time, would need to be determined through advanced molecular modeling and biophysical techniques, for which data is currently unavailable.

Mechanisms of Cellular Entry and Intracellular Distribution

For a compound to exert an intracellular effect, it must first cross the cell membrane. The physicochemical properties of 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol, such as its polarity, size, and hydrogen bonding capacity, would influence its ability to do so.

Table 1: Theoretical Mechanisms of Cellular Uptake

MechanismDescriptionRelevance to 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol
Passive Diffusion Movement across the cell membrane down a concentration gradient.The compound's relatively small size and moderate polarity may allow for some degree of passive diffusion.
Facilitated Diffusion Transport across the membrane via carrier proteins.Would depend on the presence of specific transporters that recognize the compound's structure.
Active Transport Energy-dependent movement against a concentration gradient, mediated by transporter proteins.Less likely for a synthetic compound unless it mimics an endogenous molecule recognized by a transporter.

Once inside the cell, its distribution would be influenced by its affinity for different organelles and macromolecules. The hydrophilic ethanol group might lead to a higher concentration in the aqueous cytoplasm, while the more heterocyclic triazole ring could interact with lipids or proteins.

Interactions with Biomolecules at the Atomic Scale

At the atomic level, the interactions of 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol with biomolecules like proteins and nucleic acids would be highly specific. The nitrogen atoms of the triazole ring could coordinate with metal ions in metalloproteins. The hydroxyl group of the ethanol moiety is a prime candidate for forming hydrogen bonds with amino acid residues in proteins or with the phosphate (B84403) backbone of DNA or RNA. However, detailed structural studies, such as X-ray crystallography or NMR spectroscopy, would be required to confirm these interactions, and such studies have not been published for this compound.

Investigation of Modulatory Effects on Fundamental Biochemical Pathways

Any significant interaction with key enzymes or receptors would likely result in the modulation of one or more biochemical pathways. For instance, if 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol were to inhibit a critical enzyme in a metabolic pathway, it could lead to the accumulation of upstream metabolites and a depletion of downstream products. Global untargeted metabolomics or proteomics studies would be necessary to identify which pathways are affected, but no such research has been reported.

Exploration of Metabolically Stable Scaffolds

The metabolic stability of a compound is a crucial factor in its potential as a therapeutic agent. The 1,2,3-triazole ring is generally considered to be a metabolically stable scaffold due to its aromaticity and the strength of its constituent bonds. It is relatively resistant to enzymatic degradation by common metabolic enzymes such as cytochrome P450s. The primary sites of metabolism for 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol would likely be the ethanol side chain, which could undergo oxidation, or the methyl group, which could be hydroxylated.

Table 2: Potential Metabolic Fates of 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol

Metabolic ReactionPotential Product
Oxidation of the primary alcohol 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-acetic acid
Hydroxylation of the methyl group (2-(Hydroxymethyl)-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethanol
Glucuronidation of the alcohol 2-(2-Methyl-2H- nih.govnih.govjackwestin.comtriazol-4-YL)-ethyl glucuronide

Applications of 2 2 Methyl 2h Triazol 4 Yl Ethanol As a Chemical Scaffold and Advanced Material Precursor

Role in Supramolecular Chemistry and Non-Covalent Interactions

The molecular structure of 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol is conducive to forming ordered, self-assembled structures through non-covalent interactions. The hydroxyl group is a classic hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.

Research on analogous structures demonstrates the significance of these interactions. For instance, Schiff bases derived from 2-aminoethanol and substituted 1,2,3-triazole-4-carbaldehydes have been shown to form one-dimensional supramolecular chains in the solid state. nih.govnih.gov These chains are held together by intermolecular O-H···N hydrogen bonds between the hydroxyl group of the ethanol (B145695) moiety and a nitrogen atom of the triazole ring. nih.gov This predictable hydrogen bonding motif highlights the potential of the 2-(triazol-4-yl)-ethanol scaffold to direct the assembly of molecules into well-defined supramolecular architectures.

Computational and spectroscopic studies on other triazole derivatives, such as 2-methyl-4-hydro-1,3,4-triazole-thiol-5, have further elucidated the nature of these non-covalent forces. researchgate.net Topological investigations have confirmed the existence of N-H···N and N-H···O type hydrogen bonds with solvent molecules, leading to observable shifts in vibrational spectra. researchgate.net The ability of the triazole ring to engage in such interactions is a key factor in its utility in supramolecular chemistry. The combination of the hydroxyl group and the triazole nitrogens in 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol provides a bivalent system for creating robust, hydrogen-bonded networks.

Table 1: Key Non-Covalent Interactions Involving Triazole and Ethanol Moieties

Interacting Group (on Triazole-Ethanol Scaffold)Type of InteractionPotential Partner GroupResulting Supramolecular Structure
Hydroxyl (-OH) GroupHydrogen Bond DonorNitrogen atoms, Oxygen atomsChains, sheets, networks
Triazole Nitrogen AtomsHydrogen Bond AcceptorHydroxyl groups, Amine groupsDirected molecular assembly
Triazole Ringπ-π StackingAromatic ringsStacked columnar structures

Utilization in Ligand Design for Catalysis and Coordination Chemistry

The 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol scaffold is a promising candidate for the design of specialized ligands for metal catalysts. The triazole ring, with its available nitrogen lone pairs, serves as an effective coordination site for a wide range of transition metals. The appended ethanol arm can also participate in coordination or be modified to introduce additional donor atoms, creating multidentate ligands that form stable metal complexes.

The utility of triazole-based ligands in catalysis is well-documented. Ruthenium(II) complexes featuring triazole-based ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones and aldehydes, using alcohols like ethanol as a sustainable hydrogen source. scielo.org.mxscielo.org.mx The triazole moiety's ability to coordinate with the metal center is crucial for the catalytic activity. scielo.org.mx

Furthermore, derivatives of triazole-ethanol have been synthesized and investigated as versatile ligands. For example, 2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol has been used as an auxiliary ligand in copper(II)-catalyzed C-N bond-forming reactions. researchgate.net Similarly, the synthesis of (2-(1-(2-(methylthio)ethyl)-1H-1,2,3-triazol-4-yl)ethanol) and its use in forming ruthenium complexes demonstrates the modularity of this scaffold for creating ligands with specific electronic and steric properties. researchgate.net The coordination of the triazole nitrogen to the metal center is a common feature in these catalytic systems. researchgate.netmmu.ac.uk The hydroxyl group can remain as a pendant functional group or be deprotonated to form an alkoxide, which can then bind to the metal center, creating a chelate effect that enhances complex stability.

Table 2: Examples of Triazole-Ethanol Analogues in Catalysis

Ligand StructureMetal CenterCatalytic ApplicationReference
2-[(E)-(2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol(Potential for various metals)Schiff Base Ligand Precursor nih.gov
(2-(1-(2-(methylthio)ethyl)-1H-1,2,3-triazol-4-yl)ethanol)Ruthenium (Ru)Homogeneous Catalysis researchgate.net
Pyridyl-functionalized triazolylideneRuthenium (Ru)Alcohol Dehydrogenation ucd.ie
2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenolRuthenium (Ru)Transfer Hydrogenation scielo.org.mx
2-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanolCopper (Cu)Buchwald-Hartwig C-N Coupling researchgate.net

Incorporation into Polymeric Materials and Macromolecular Structures

The reactive hydroxyl group of 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol makes it an ideal monomer or grafting agent for the synthesis of functional polymers. Through standard chemical transformations such as esterification, etherification, or conversion to an acrylate, it can be readily incorporated into various polymer backbones, including polyesters, polyethers, and polyacrylates.

The inclusion of the 1,2,3-triazole ring within a polymer chain imparts unique properties to the resulting material. Triazoles are known for their high thermal stability, chemical resistance, and strong dipole moment. These characteristics can enhance the thermal properties, mechanical strength, and solubility of the host polymer.

Research has demonstrated the synthesis of polymers with a high density of 1,2,3-triazole units in the backbone, which are notable for their solubility in common organic solvents. mdpi.com Additionally, functional ligands such as 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) have been grafted onto pre-existing polymer backbones like poly(ethylene-alt-maleic anhydride). rsc.org The resulting polymers, soluble in water and methanol, can be cross-linked with metal ions to form luminescent materials. rsc.org This approach highlights the potential of using 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol to introduce metal-binding sites and other functionalities into macromolecular structures. The ethanol group provides the necessary handle to attach the triazole moiety to the polymer chain, creating materials with tailored properties for applications in coatings, membranes, or advanced composites.

Application as a Building Block in the Synthesis of Complex Natural Products and Analogues

In synthetic organic chemistry, the 1,2,3-triazole ring is often used as a stable and versatile scaffold or as a bioisostere for other functional groups, such as amide bonds. The defined substitution pattern and chemical stability of the triazole ring make it an attractive component in the synthesis of complex molecules, including analogues of natural products.

2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol can serve as a valuable starting material in multi-step synthetic sequences. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling the extension of the carbon chain. The triazole ring itself can be further functionalized, although it is generally quite stable.

For example, studies have shown that 1,2,3-triazole-containing ketones can be used as precursors for the synthesis of more complex, fused heterocyclic systems. Reactions of 1-(1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes, followed by cyclization reactions, lead to the formation of novel pyrazolyl-thiazole derivatives. nih.gov This demonstrates how the triazole moiety can act as a stable anchor point from which to construct more elaborate molecular architectures. The 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol molecule provides a simple, functionalized triazole that can be elaborated into more complex structures, potentially serving as a key fragment in the total synthesis of biologically active compounds or their analogues.

Potential in Chemical Sensor and Probe Design (non-biological application)

The design of chemical sensors and probes often relies on molecules that can selectively interact with a target analyte and produce a measurable signal, such as a change in color or fluorescence. The 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol scaffold possesses features that are advantageous for this purpose. The triazole ring can act as a metal-ion binding site, and its electronic properties can be influenced by this binding event.

By attaching a fluorophore or chromophore to the ethanol moiety, it is possible to create a sensor molecule where metal binding at the triazole site modulates the photophysical properties of the reporter group. The specific N-2 methylation of the triazole ring in 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol fixes the position of the methyl group, which can lead to more defined and selective coordination geometries with metal ions compared to N-1 substituted or unsubstituted triazoles.

While direct applications of this specific compound are not yet reported, the principle is well-established. Macrocycles containing bis(1,2,3-triazolyl)pyridine motifs have been developed for anion recognition, where binding events are monitored by spectroscopic changes. rsc.orgresearchgate.net The combination of a specific binding site (the triazole) and a modifiable signaling unit (the functionalized ethanol arm) in a single, relatively simple molecule makes 2-(2-Methyl-2H- nih.govresearchgate.nettriazol-4-YL)-ethanol a promising platform for the development of new chemosensors for environmental monitoring or industrial process control.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functional group modifications. For example, refluxing precursors with hydrazine hydrate or amino acids in ethanol/water mixtures under controlled conditions yields triazole derivatives. Purification often involves column chromatography (hexane:ethyl acetate, 8:2 v/v) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • IR spectroscopy to confirm hydroxyl (ν ~3377 cm⁻¹) and triazole (ν ~1553 cm⁻¹) groups.
  • 1H NMR (CDCl₃) to identify the triazole proton (δ ~7.60 ppm) and ethanol moiety (δ ~4.79 ppm for -CH₂OH).
  • Elemental analysis to verify purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What solvents are optimal for recrystallization of this compound?

Ethanol and ethanol-water mixtures are preferred due to the compound’s moderate polarity. For instance, cooling refluxed reaction mixtures in ice-water followed by recrystallization from ethanol yields high-purity crystals .

Q. How can regioisomeric byproducts be minimized during synthesis?

Use regioselective catalysts (e.g., Cu(I) for 1,4-disubstituted triazoles) or protect reactive hydroxyl groups prior to cycloaddition. Adjusting reaction stoichiometry and temperature also reduces side products .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives be resolved?

Apply 2D NMR techniques (COSY, HSQC) to unambiguously assign signals. Compare experimental data with computational predictions (DFT) or literature analogs. Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomeric equilibria (e.g., triazole ring puckering) should also be evaluated .

Q. What strategies improve reaction yields in large-scale synthesis?

Optimize catalyst loading (e.g., 5-10 mol% CuI), extend reflux time (6-8 hours), and use excess reagents (1.2 equiv). For example, hydrazine hydrate reactions at 80°C in ethanol achieved 65% yield in related triazoles .

Q. How can the crystal structure and intermolecular interactions be analyzed?

  • Single-crystal X-ray diffraction with SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding constraints) determines bond lengths/angles .
  • Mercury CSD ’s Materials Module identifies packing motifs (e.g., hydrogen bonds, π-π stacking) by comparing with Cambridge Structural Database entries .

Q. What experimental design is recommended for evaluating bioactivity against resistant pathogens?

  • Conduct minimum inhibitory concentration (MIC) assays against multidrug-resistant Mycobacterium tuberculosis (e.g., H37Rv strain).
  • Structural analogs act via triazole-metal ion chelation, disrupting pathogen metalloenzymes. Include positive controls (e.g., isoniazid) and cytotoxicity assays (e.g., HEK293 cells) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Synthesize derivatives with varied substituents (e.g., alkyl chains, aryl groups).
  • Use molecular docking (AutoDock Vina) to predict binding affinity with targets (e.g., mycobacterial enoyl-ACP reductase).
  • Correlate bioactivity with electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Q. How can reaction mechanisms for triazole formation be elucidated?

  • Perform kinetic studies (varied azide/alkyne concentrations) to determine rate laws.
  • Use DFT calculations (Gaussian 09) to model transition states.
  • Isotopic labeling (15N-azides) tracks nitrogen incorporation into the triazole ring .

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